N'-(3-Bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide
Description
N'-(3-Bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative characterized by a 3-bromobenzylidene moiety and a 5-chloro-2-thienyl substituent. Pyrazole derivatives are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The compound’s structure features a hydrazone linkage (C=N), which is critical for its conformational rigidity and interaction with biological targets .
Properties
CAS No. |
302918-69-0 |
|---|---|
Molecular Formula |
C15H10BrClN4OS |
Molecular Weight |
409.7 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H10BrClN4OS/c16-10-3-1-2-9(6-10)8-18-21-15(22)12-7-11(19-20-12)13-4-5-14(17)23-13/h1-8H,(H,19,20)(H,21,22)/b18-8+ |
InChI Key |
SSLDNVOWDWYVDJ-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide with 3-bromobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: It may be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-(3-Bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Pyrazole carbohydrazide derivatives differ primarily in their substituents, which influence electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:
*Calculated based on molecular formula.
Key Observations:
- Heterocyclic Substituents (e.g., thienyl, furyl): Thienyl groups (5-chloro or 5-bromo) enhance π-π stacking with aromatic residues in enzymes, while furyl groups (as in ) improve solubility due to reduced steric bulk.
- Methoxy and Hydroxy Groups: These polar substituents (e.g., ) improve hydrogen-bonding interactions, enhancing inhibitory potency against enzymes like tyrosinase or DNA gyrase .
Pharmacological and Biochemical Comparisons
Anticancer Activity
- Compound 26 (E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide demonstrated potent growth inhibition (IC50 < 1 µM) against A549 lung cancer cells by inducing apoptosis .
Enzyme Inhibition
- SKI-I (N'-(2-hydroxy-1-naphthylmethylene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide) inhibited sphingosine kinase 1 (SphK1) with an IC50 of 0.058 µM, highlighting the role of naphthyl groups in competitive binding .
- N9-Benzoyl-3-(4-bromophenyl) derivatives exhibited DNA gyrase inhibition (MIC = 2–8 µg/mL against Staphylococcus aureus), with bromine enhancing intercalation into DNA .
Antioxidant and Anti-inflammatory Effects
- Compound Y13 (a phenolic pyrazole derivative) showed significant radical scavenging activity (IC50 = 12.3 µM against DPPH), linked to its hydroxyl and formyl groups .
Computational and Crystallographic Insights
- DFT Studies: (E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl derivatives exhibited low HOMO-LUMO gaps (∼3.5 eV), indicating high reactivity .
- X-ray Crystallography: Analogs like (Z)-3-allyl-5-(3-bromobenzylidene)-thiazolidin-4-one revealed dihedral angles (∼87°) between substituents, influencing molecular packing and crystal stability .
Biological Activity
N'-(3-Bromobenzylidene)-3-(5-chloro-2-thienyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological properties, including anticancer and antimicrobial activities. The following sections provide a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 396.68 g/mol. The structure includes a pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.68 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, particularly lung adenocarcinoma (A549) cells.
Case Study: Cytotoxicity in A549 Cells
In a controlled study, the compound was tested at varying concentrations to assess its cytotoxic effects:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 24 |
The results indicated a dose-dependent decrease in cell viability, with significant cytotoxicity observed at higher concentrations (p < 0.0001). This suggests that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed that it possesses activity against several bacterial strains, including multidrug-resistant Staphylococcus aureus.
Antibacterial Efficacy
The minimum inhibitory concentration (MIC) values were determined for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings indicate that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria.
The mechanism underlying the biological activity of this compound is believed to involve interaction with specific molecular targets within the cells. The pyrazole moiety may inhibit key enzymes or receptors involved in cell proliferation and survival pathways.
Q & A
Q. Table 1: Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | Ethanol | 70 | None | 65–75 | |
| Purification | Methanol | RT | Silica gel | 85–90 |
Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound, and how do they complement each other?
Basic Question
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3200 cm⁻¹) .
- ¹H-NMR : Assigns proton environments (e.g., benzylidene protons at δ 8.2–8.5 ppm) .
- ESI-MS : Confirms molecular weight via [M+H]⁺ peaks .
Advanced Question
Single-crystal X-ray diffraction (using SHELXL ) provides definitive bond lengths, angles, and stereochemistry. DFT calculations (e.g., B3LYP/6-311G**) validate experimental data by modeling electronic properties and vibrational frequencies .
Synergy : X-ray data anchors theoretical models, while DFT explains electronic behavior (e.g., charge distribution on the bromophenyl group) .
How should researchers address discrepancies between experimental spectroscopic data and computational (DFT) predictions for such hydrazide derivatives?
Q. Methodological Approach :
Solvent effects : Use SCRF models (e.g., IEFPCM) in DFT to simulate aqueous or solvent environments .
Tautomerism : Check for keto-enol or imine-enamine equilibria, which may shift peak positions in NMR/IR .
Crystal packing : X-ray structures may show intermolecular interactions absent in gas-phase DFT models .
Example : A 10 cm⁻¹ shift in C=O FT-IR peaks between experiment and DFT could arise from hydrogen bonding in the crystal lattice .
What strategies are employed to evaluate the potential biological activity of this compound, and how can molecular docking guide experimental design?
Basic Question
- In vitro assays : Test for enzyme inhibition (e.g., tyrosinase ) or cytotoxicity against cancer cell lines.
- Structure-activity relationships (SAR) : Modify substituents (e.g., bromine vs. chlorine) to assess potency .
Advanced Question
Molecular docking (e.g., AutoDock Vina):
Target selection : Prioritize proteins with known pyrazole interactions (e.g., kinases, cyclooxygenase).
Binding affinity : Compare docking scores (-ΔG) of analogs to identify lead compounds .
Q. Table 2: Docking Scores of Analogous Compounds
| Compound | Target Protein | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| (E)-N’-(2,4-dichlorobenzylidene)-DPPC | COX-2 | -9.8 | |
| (E)-N’-(4-methoxybenzylidene)-5-methyl | Tyrosinase | -8.5 |
How do the electron-withdrawing substituents (e.g., bromine, chlorine) influence the reactivity and stability of this compound?
Basic Question
- Bromine : Increases electrophilicity, enhancing susceptibility to nucleophilic attack.
- Chlorothienyl : Stabilizes the pyrazole ring via resonance effects .
Advanced Question
DFT insights :
- HOMO-LUMO gaps : Electron-withdrawing groups reduce the gap, increasing reactivity .
- Charge distribution : Bromine withdraws electron density from the benzylidene moiety, affecting hydrogen-bonding capacity .
What are the key challenges in analyzing by-products during synthesis, and how can they be mitigated?
Q. Methodological Answer :
- Common by-products : Hydrolysis products (e.g., carboxylic acids) or unreacted aldehydes.
- Mitigation :
- TLC monitoring : Track reaction progress to optimize time.
- Acidic workup : Quench unreacted aldehydes with dilute HCl .
Q. Table 3: By-Products and Mitigation Strategies
| By-Product | Detection Method | Mitigation Strategy |
|---|---|---|
| Carboxylic acid | FT-IR (C=O) | Anhydrous conditions |
| Unreacted aldehyde | ¹H-NMR | Acidic quench (HCl) |
How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Advanced Question
- Light sensitivity : Bromine and thienyl groups may degrade under UV light. Store in amber vials .
- Moisture : Hydrazide bonds are prone to hydrolysis. Use desiccants or vacuum-sealed storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
